piridopirimidinas

Pyrido[3,4-d]pyrimidines are a class of heterocyclic compounds featuring a pyridine ring fused to a pyrimidine ring. These molecules exhibit diverse biological activities and have been extensively studied for their potential in drug design due to their ability to interact with various biomolecules such as DNA, RNA, and proteins. The structural rigidity and aromatic nature of these compounds contribute to their unique physicochemical properties, making them valuable tools in medicinal chemistry.

Pyrido[3,4-d]pyrimidines can act as potential inhibitors for enzymes like thymidine kinase (TK) and dihydrofolate reductase (DHFR), which are crucial targets in cancer therapy. Additionally, they have shown promise in targeting other proteins involved in cell proliferation, apoptosis, and inflammation. The substituents at various positions of the heterocyclic ring can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties.

Due to their broad structural diversity, these compounds are used in a wide range of applications including drug discovery, synthetic chemistry, and materials science. Their ability to form stable complexes with nucleic acids makes them attractive candidates for antiviral and antibacterial agents.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

6-chloropyrido[3,4-d]pyrimidin-4-ol | 171178-47-5 | C7H4ClN3O |

|

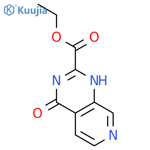

3,4-Dihydro-4-oxo-pyrido3,4-dpyrimidine-2-carboxylic Acid | 1029420-94-7 | C8H5N3O3 |

|

2-sulfanylidene-1h,2h,3h,4h-pyrido[3,4-d]pyrimidin-4-one | 412341-42-5 | C7H5N3OS |

|

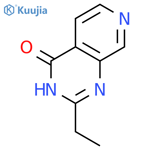

2-ethyl-Pyrido[3,4-d]pyrimidin-4(3H)-one | 161333-96-6 | C9H9N3O |

|

3,4-Dihydro-4-oxo-pyrido3,4-dpyrimidine-2-carboxylic Acid | 869296-21-9 | C10H9N3O3 |

|

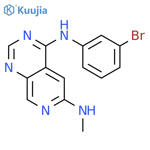

PD158780 | 171179-06-9 | C14H12BrN5 |

|

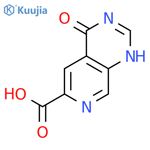

4-oxo-3H,4H-pyrido3,4-dpyrimidine-6-carboxylic Acid | 845639-88-5 | C8H5N3O3 |

|

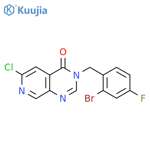

3-[(2-bromo-4-fluorophenyl)methyl]-6-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one | 1787963-72-7 | C14H8BrClFN3O |

|

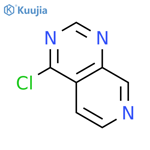

4-Chloropyrido[3,4-d]pyrimidine | 51752-67-1 | C7H4N3Cl |

|

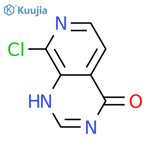

8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one | 84341-13-9 | C7H4ClN3O |

Literatura relevante

-

1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

Proveedores recomendados

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados